molecular formula C12H8FN3O3S B11726999 3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

Cat. No.: B11726999
M. Wt: 293.28 g/mol
InChI Key: QDYQZMWFIYLMNX-AUWJEWJLSA-N
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Description

3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide is an organic compound that features a benzamide core substituted with a fluorine atom and a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide typically involves the condensation of 3-fluoroaniline with 5-nitrothiophene-2-carbaldehyde. The reaction is carried out in ethanol as a solvent, and the mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product would be the corresponding nitroso or hydroxylamine derivative.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide involves its interaction with specific molecular targets. The nitrothiophene moiety can participate in electron transfer reactions, while the benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 3-fluoro-5-trifluoromethyl-N-(3-fluoro-5-trifluoromethylbenzoyl)-N-ethyl-benzamide

Uniqueness

3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide is unique due to the presence of both a fluorine atom and a nitrothiophene moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8FN3O3S

Molecular Weight

293.28 g/mol

IUPAC Name

3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7-

InChI Key

QDYQZMWFIYLMNX-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C\C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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